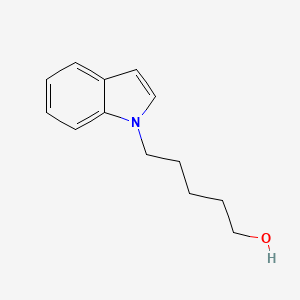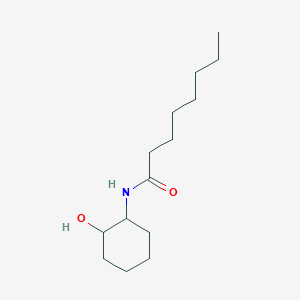
Methyl 6-(4-chlorophenyl)-3-cyano-2-hydroxypyridine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-クロロフェニル)-3-シアノ-2-ヒドロキシピリジン-4-カルボン酸メチルは、ピリジンファミリーに属する複雑な有機化合物です。この化合物は、クロロフェニル基、シアノ基、およびヒドロキシピリジン部分の存在によって特徴付けられます。
準備方法
合成経路と反応条件
6-(4-クロロフェニル)-3-シアノ-2-ヒドロキシピリジン-4-カルボン酸メチルの合成は、通常、複数段階の有機反応を伴います。一般的な合成経路の1つは、4-クロロベンズアルデヒドとマロンジニトリルを塩基の存在下で反応させて、4-クロロベンジリデンマロンジニトリルを生成します。この中間体を次に、塩基性条件下でメチルアセト酢酸と環化反応させると、目的のピリジン誘導体が得られます。
工業生産方法
この化合物の工業生産には、同様の合成経路が採用される場合がありますが、規模が大きくなります。このプロセスは、より高い収率と純度を達成するために最適化されており、多くの場合、連続フローリアクターと、再結晶やクロマトグラフィーなどの高度な精製技術が使用されます。
化学反応の分析
反応の種類
6-(4-クロロフェニル)-3-シアノ-2-ヒドロキシピリジン-4-カルボン酸メチルは、次のような様々な化学反応を起こします。
酸化: ヒドロキシル基を酸化してケトンにすることができます。
還元: シアノ基をアミンに還元できます。
置換: クロロフェニル基は求核置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)や三酸化クロム(CrO3)などがあります。
還元: 水素化リチウムアルミニウム(LiAlH4)や触媒の存在下での水素ガス(H2)などの還元剤が使用されます。
置換: メトキシドナトリウム(NaOMe)やtert-ブトキシドカリウム(KOtBu)などの求核剤が一般的に使用されます。
主要な生成物
酸化: ケトン誘導体の生成。
還元: アミン誘導体の生成。
置換: 使用した求核剤に応じて、様々な置換誘導体が生成されます。
科学的研究の応用
6-(4-クロロフェニル)-3-シアノ-2-ヒドロキシピリジン-4-カルボン酸メチルは、科学研究において様々な用途があります。
化学: より複雑な有機分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌作用や抗がん作用など、潜在的な生物活性について調査されています。
医学: 医薬品中間体としての可能性が探られています。
産業: 先端材料や化学センサーの開発に使用されています。
作用機序
6-(4-クロロフェニル)-3-シアノ-2-ヒドロキシピリジン-4-カルボン酸メチルの作用機序には、特定の分子標的との相互作用が関係しています。この化合物は、特定の酵素の阻害剤または活性化剤として作用し、様々な生化学的経路に影響を与える可能性があります。正確な分子標的と経路は、特定の用途と使用状況によって異なります。
類似化合物の比較
類似化合物
- 6-(4-クロロフェニル)-3-シアノ-2-メチルピリジン-4-カルボン酸メチル
- 6-(4-クロロフェニル)-3-シアノ-2-ヒドロキシピリジン-4-カルボン酸エチル
独自性
6-(4-クロロフェニル)-3-シアノ-2-ヒドロキシピリジン-4-カルボン酸メチルは、ピリジン環にシアノ基とヒドロキシル基の両方が存在するため、その類似体とは異なる化学反応性と潜在的な生物活性を持っています。
類似化合物との比較
Similar Compounds
- Methyl 6-(4-chlorophenyl)-3-cyano-2-methylpyridine-4-carboxylate
- Ethyl 6-(4-chlorophenyl)-3-cyano-2-hydroxypyridine-4-carboxylate
Uniqueness
Methyl 6-(4-chlorophenyl)-3-cyano-2-hydroxypyridine-4-carboxylate is unique due to the presence of both a cyano group and a hydroxyl group on the pyridine ring, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
特性
分子式 |
C14H9ClN2O3 |
|---|---|
分子量 |
288.68 g/mol |
IUPAC名 |
methyl 6-(4-chlorophenyl)-3-cyano-2-oxo-1H-pyridine-4-carboxylate |
InChI |
InChI=1S/C14H9ClN2O3/c1-20-14(19)10-6-12(17-13(18)11(10)7-16)8-2-4-9(15)5-3-8/h2-6H,1H3,(H,17,18) |
InChIキー |
RVVXSZJSGNWMJY-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C(=O)NC(=C1)C2=CC=C(C=C2)Cl)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Dimethyl 3-(2-naphthoyl)benzo[f]pyrrolo[1,2-a]quinoline-1,2-dicarboxylate](/img/structure/B12045391.png)
![8-Chloro-4H-thieno[3,2-c]chromene-2-carboxylic acid](/img/structure/B12045407.png)
![2-methoxy-4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-chlorobenzoate](/img/structure/B12045413.png)




![N-(3-Fluorophenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide](/img/structure/B12045443.png)

![1-hydroxy-3-oxo-N-(4-oxo-2-pentylquinazolin-3(4H)-yl)-3,5,6,7-tetrahydropyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B12045454.png)



![2,2'-(((1R,2R,3R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl)azanediyl)diacetic acid](/img/structure/B12045473.png)
